Tenofovir Isopropyl Carbamate
Description
Overview of Acyclic Nucleoside Phosphonates as Antiviral Agents
Acyclic nucleoside phosphonates (ANPs) are a class of nucleotide analogues that have demonstrated broad-spectrum antiviral activity. nih.govresearchgate.net Unlike natural nucleosides, ANPs feature an aliphatic chain in place of the typical sugar moiety. mdpi.com A key structural feature is the replacement of a phosphate (B84403) group with a phosphonate (B1237965) group, which contains a stable phosphorus-carbon (P-C) bond. mdpi.com This bond renders the compounds resistant to cleavage by dephosphorylation enzymes, a common mechanism of inactivation for many nucleoside analogues. mdpi.com
The antiviral mechanism of ANPs involves their uptake into cells, where they undergo intracellular phosphorylation by cellular enzymes to their active diphosphoryl derivatives. nih.gov These active metabolites then act as competitive inhibitors and alternative substrates for viral DNA polymerases. nih.govbiorxiv.org Because they lack the 3'-hydroxyl group found in natural nucleotides, their incorporation into a growing viral DNA chain results in premature chain termination, thereby halting viral replication. mdpi.comnih.gov Several ANPs, including tenofovir (B777), adefovir, and cidofovir, have been approved for the treatment of human immunodeficiency virus (HIV), chronic hepatitis B virus (HBV), and cytomegalovirus (CMV) infections, respectively. nih.gov
Rationale for Prodrug Derivatization of Tenofovir
While tenofovir is a highly potent antiviral agent, its inherent physicochemical properties limit its therapeutic utility when administered in its parent form. rsc.org The primary issue is its poor oral bioavailability, which is attributed to the presence of the negatively charged phosphonate group at physiological pH. rsc.org This charge impedes the molecule's ability to efficiently cross the lipid-rich membranes of intestinal cells. To overcome this limitation, the development of prodrugs has become a crucial strategy. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. ijpsonline.commdpi.com This approach has been successfully applied to tenofovir, leading to the development of clinically effective oral medications. nih.gov
The primary challenge for tenofovir's efficacy is achieving sufficient intracellular concentrations of its active form, tenofovir diphosphate (B83284) (TFV-DP). mdpi.comnih.gov The parent drug, tenofovir, is hydrophilic due to its ionized phosphonate group, which severely restricts its passive diffusion across cell membranes. natap.orgtandfonline.com Consequently, oral administration of tenofovir itself results in very low systemic absorption and inadequate levels of the active metabolite inside target cells like lymphocytes and macrophages. rsc.orgnih.gov
Prodrug strategies aim to mask the polar phosphonate group with lipophilic promoieties. nih.gov This modification increases the molecule's hydrophobicity, thereby enhancing its permeability through cell membranes. natap.org Once inside the cell, these promoieties are designed to be cleaved by intracellular enzymes, releasing tenofovir to be phosphorylated to the active TFV-DP. mdpi.com This targeted intracellular release mechanism allows for significantly lower oral doses compared to the parent drug, while achieving higher concentrations of the active form where it is needed. mdpi.commdpi.com For instance, the cell permeability of the prodrug tenofovir disoproxil fumarate (B1241708) (TDF) is significantly greater than that of tenofovir, leading to intracellular TFV-DP levels that are up to 1,000-fold higher. natap.org
Carrier-linked prodrugs are a major class of prodrugs where the active drug is covalently bonded to a carrier moiety, often called a promoiety. ijpsonline.commdpi.com This strategy is designed to alter the physicochemical properties of the parent drug, most commonly to increase its lipophilicity and, consequently, its ability to permeate biological membranes. nih.govewadirect.com The bond between the drug and the carrier is engineered to be bioreversible, meaning it remains stable until it reaches the desired biological compartment, where it is cleaved to release the active drug. ijpsonline.com
The benefits of carrier-linked prodrugs include:
Increased Absorption: By masking polar functional groups, these prodrugs can better traverse the gastrointestinal tract lining. ijpsonline.com
Enhanced Bioavailability: Improved absorption and stability lead to higher concentrations of the drug reaching systemic circulation. nih.govewadirect.com
Site-Directed Delivery: Some prodrugs are designed to be activated by enzymes that are concentrated in specific tissues or cells, thereby targeting the drug's action. rsc.orgijpsonline.com
In the case of tenofovir, prodrugs like tenofovir disoproxil fumarate (TDF) utilize ester-based promoieties to mask the phosphonate charge, dramatically improving oral bioavailability and cellular uptake. rsc.orgnih.gov
Specific Focus on Isopropyl Carbamate (B1207046) Moieties in Tenofovir Prodrugs and Related Compounds
The carbamate functional group is a versatile structure used in drug design to create prodrugs with improved pharmacokinetic properties. ewadirect.comacs.org Carbamate prodrugs can enhance the stability and membrane penetration of parent drugs, leading to increased bioavailability. ewadirect.comacs.org In the context of tenofovir, isopropyl carbamate moieties appear primarily as components of related substances and impurities that can arise during the synthesis of its major prodrugs.
The manufacturing process for tenofovir disoproxil fumarate (TDF) involves an alkylation step using chloromethyl isopropyl carbonate. acs.org While the intended reaction is the esterification of the phosphonic acid group, side reactions can occur. One such reaction is the formation of a carbamate by reaction with the exocyclic amino group of the adenine (B156593) base. acs.org This leads to the generation of impurities containing an isopropyl carbamate structure.
One identified compound is Mono-POC Tenofovir 6-Isopropyl Carbamate . clearsynth.com This substance is characterized by the presence of an isopropyl carbamate group attached to the N6 position of the purine (B94841) ring, in addition to one isopropyloxycarbonylmethyl (POC) promoiety on the phosphonate group. clearsynth.comderpharmachemica.com Another related impurity is Tenofovir disoproxil carbamate , where the adenine base is modified with an isopropyl carbamate while both POC groups are present on the phosphonate. derpharmachemica.com
These compounds are considered process-related impurities and are monitored for quality control during the manufacturing of TDF. derpharmachemica.comresearchgate.net Their synthesis and characterization are important for ensuring the purity and safety of the final drug product. derpharmachemica.com The formation of these carbamate-containing derivatives underscores the complex chemistry involved in creating tenofovir prodrugs and the need for precise control over synthetic conditions. acs.org
Data Tables
Table 1: Key Tenofovir-Related Compounds and Their Structural Features
| Compound Name | Parent Drug | Key Structural Modification(s) | Primary Role/Context |
| Tenofovir | - | Acyclic nucleoside phosphonate | Active antiviral agent rsc.org |
| Tenofovir Diphosphate (TFV-DP) | Tenofovir | Two additional phosphate groups | Active intracellular metabolite mdpi.comnih.gov |
| Tenofovir Disoproxil Fumarate (TDF) | Tenofovir | Two isopropyloxycarbonylmethyl (POC) promoieties on the phosphonate group | Oral prodrug rsc.orgnih.gov |
| Tenofovir Alafenamide (TAF) | Tenofovir | Isopropylalaninyl and phenyl promoieties on the phosphonate group | Oral prodrug nih.govmdpi.com |
| Mono-POC Tenofovir 6-Isopropyl Carbamate | Tenofovir | One POC promoiety on the phosphonate; one isopropyl carbamate on the adenine base | Synthesis-related impurity clearsynth.comderpharmachemica.com |
| Tenofovir Disoproxil Carbamate | Tenofovir | Two POC promoieties on the phosphonate; one isopropyl carbamate on the adenine base | Synthesis-related impurity derpharmachemica.com |
Table 2: Research Findings on Tenofovir Permeability
| Compound | Cellular Permeability Comparison | Intracellular Active Metabolite (TFV-DP) Levels | Source |
| Tenofovir | Low | Low | natap.org |
| Tenofovir Disoproxil Fumarate (TDF) | ≥10-fold higher than Tenofovir | ~1000-fold higher than with Tenofovir treatment | natap.org |
| Tenofovir Alafenamide (TAF) | More efficient cellular metabolism than TDF | Higher intracellular concentration with lower oral dose than TDF | mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C13H20N5O6P |
|---|---|
Molecular Weight |
373.30 g/mol |
IUPAC Name |
[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C13H20N5O6P/c1-8(2)24-13(19)17-11-10-12(15-5-14-11)18(6-16-10)4-9(3)23-7-25(20,21)22/h5-6,8-9H,4,7H2,1-3H3,(H2,20,21,22)(H,14,15,17,19)/t9-/m1/s1 |
InChI Key |
HKTHVGLNIJWELG-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(O)O |
Canonical SMILES |
CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
Intracellular Activation of Tenofovir (B777) Prodrugs
Tenofovir is an acyclic nucleotide analog of dAMP. nih.gov As a prodrug, Tenofovir Isopropyl Carbamate (B1207046) is designed to enhance the intracellular delivery of the active antiviral agent, tenofovir. The activation process is a multi-step enzymatic cascade that occurs within the target cells. This intracellular conversion is critical for the drug's therapeutic effect, transforming the inactive prodrug into its pharmacologically active metabolite.
The initial step in the intracellular activation of a tenofovir prodrug involves the enzymatic hydrolysis of its promoieties. In the case of phosphonoamidate prodrugs like tenofovir alafenamide (TAF), which shares mechanistic similarities, this cleavage is predominantly carried out by specific intracellular enzymes. nih.govdiscovery.csiro.aumdpi.com Carbamates are often employed as prodrug moieties to protect compounds from first-pass metabolism and to ensure stability until they reach the target cells. researchgate.net Within the cell, hydrolases recognize and cleave the carbamate or other ester linkages, releasing the intermediate metabolite. This enzymatic action effectively unmasks the tenofovir molecule, allowing it to enter the subsequent stages of activation.
Following the cleavage of the prodrug moiety, the released tenofovir undergoes two sequential phosphorylation steps to become the active antiviral agent, tenofovir diphosphate (B83284) (TFV-DP). nih.govnih.govresearchgate.net Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that require three phosphorylation steps, tenofovir, as a nucleotide analog, already possesses a phosphonate (B1237965) group, bypassing the initial, often rate-limiting, phosphorylation step. nih.govasm.org The first phosphorylation is catalyzed by AMP kinase to form tenofovir monophosphate, which is then subsequently phosphorylated by nucleoside diphosphate kinase to yield the active tenofovir diphosphate (TFV-DP). nih.govasm.org This active metabolite is the form that directly interacts with the viral enzyme.
The intracellular metabolism of tenofovir prodrugs is mediated by a specific set of host cell enzymes. For phosphonoamidate prodrugs, the lysosomal serine protease Cathepsin A (CatA) has been identified as playing a pivotal role in the initial hydrolytic cleavage. nih.govdiscovery.csiro.aumdpi.comnih.gov In liver cells, carboxylesterase 1 (CES1) also contributes significantly to this activation step. discovery.csiro.aumdpi.com The subsequent phosphorylation cascade is carried out by cellular kinases. Adenylate kinase (AMP kinase) is responsible for the first phosphorylation to tenofovir monophosphate, and nucleoside diphosphate kinase catalyzes the final step to the active tenofovir diphosphate. nih.govresearchgate.netasm.orgresearchgate.net
Table 1: Key Enzymes in the Intracellular Activation of Tenofovir Prodrugs
| Activation Step | Enzyme | Function | Source(s) |
| Prodrug Cleavage | Cathepsin A (CatA) | Hydrolyzes the prodrug moiety to release tenofovir. | nih.govdiscovery.csiro.aumdpi.com |
| Prodrug Cleavage | Carboxylesterase 1 (CES1) | Contributes to prodrug hydrolysis, particularly in the liver. | discovery.csiro.aumdpi.com |
| First Phosphorylation | AMP Kinase | Phosphorylates tenofovir to tenofovir monophosphate. | nih.govresearchgate.netasm.org |
| Second Phosphorylation | Nucleoside Diphosphate Kinase | Phosphorylates tenofovir monophosphate to tenofovir diphosphate (active form). | nih.govasm.org |
Inhibition of Viral Reverse Transcriptase at a Molecular Level
The active metabolite, tenofovir diphosphate (TFV-DP), is a potent and selective inhibitor of viral reverse transcriptase (RT), the enzyme essential for retroviral replication. patsnap.compatsnap.comdrugbank.com Its mechanism of action is twofold, involving both competitive inhibition and chain termination of viral DNA synthesis. patsnap.com
Structurally, tenofovir diphosphate is an analog of the natural substrate deoxyadenosine 5'-triphosphate (dATP). patsnap.com This structural mimicry allows TFV-DP to compete with dATP for the active binding site of the viral reverse transcriptase enzyme. drugbank.compatsnap.com Tenofovir diphosphate exhibits a high binding affinity for the viral polymerase, effectively outcompeting the endogenous nucleotide and leading to its incorporation into the nascent viral DNA strand. patsnap.compatsnap.com This competitive inhibition reduces the rate at which the natural substrate is incorporated, thereby slowing viral DNA synthesis.
Table 2: Comparative Binding Affinities to Viral Reverse Transcriptase
| Compound | Role | Relative Binding Affinity | Source(s) |
| Tenofovir Diphosphate (TFV-DP) | Inhibitor | High affinity for viral RT. | nih.govnih.gov |
| Deoxyadenosine 5'-triphosphate (dATP) | Natural Substrate | Serves as the natural building block for DNA synthesis. | nih.govnih.gov |
Note: Specific affinity values (e.g., Kcal/mol) can vary based on viral strain and the presence of mutations. Studies show TFV-DP binds with significantly higher affinity to wild-type HBV-RT than dATP. nih.govnih.gov
The primary mechanism of viral inhibition occurs after TFV-DP is incorporated into the growing viral DNA chain by reverse transcriptase. patsnap.compatsnap.com Tenofovir is an acyclic nucleotide, meaning it lacks the 3'-hydroxyl (-OH) group found on the deoxyribose sugar of natural nucleotides. nih.govpatsnap.com The 3'-hydroxyl group is essential for forming the phosphodiester bond that links one nucleotide to the next in the elongating DNA strand. patsnap.compatsnap.com Once incorporated, the absence of this group on tenofovir makes it impossible for the reverse transcriptase to add any subsequent nucleotides, resulting in the obligatory termination of DNA chain elongation. nih.govpatsnap.compatsnap.comnih.gov This premature halt to DNA synthesis effectively prevents the completion of the viral genome and blocks viral replication. drugbank.compatsnap.com
Intracellular Pharmacodynamics of the Active Metabolite
Upon intracellular uptake, tenofovir isopropyl carbamate is metabolized to its pharmacologically active form, tenofovir diphosphate (TFV-DP). patsnap.compatsnap.com This active metabolite is a crucial agent in inhibiting viral replication, and its efficacy is determined by its concentration and persistence within target cells. nih.gov The intracellular pharmacodynamics of tenofovir diphosphate are characterized by a prolonged half-life and a potent dual mechanism of action against viral enzymes. patsnap.comnih.gov
Tenofovir diphosphate is a nucleotide analogue that mimics the structure of the natural substrate deoxyadenosine triphosphate (dATP). patsnap.comnih.gov Its primary target is the viral reverse transcriptase (RT) enzyme, which is essential for the replication of retroviruses like HIV and hepatitis B virus (HBV). patsnap.compatsnap.com The antiviral activity of TFV-DP stems from its ability to act as both a competitive inhibitor of reverse transcriptase and a terminator of the growing viral DNA chain. drugbank.comnih.gov
The persistence of the active metabolite within cells is a key pharmacodynamic feature. Studies have shown that tenofovir diphosphate has a long intracellular half-life, which supports less frequent dosing intervals. patsnap.comyoutube.com In peripheral blood mononuclear cells (PBMCs), the median half-life of TFV-DP has been reported to be approximately 87 hours to 150 hours. nih.govasm.org One study noted a median washout half-life of 17 days in dried blood spots, with steady-state concentrations achieved in about 8 weeks. nih.gov This prolonged intracellular presence ensures sustained antiviral pressure.
The mechanism of action involves two main steps. First, tenofovir diphosphate competes with the endogenous deoxyadenosine 5'-triphosphate (dATP) for binding to the active site of the viral reverse transcriptase. patsnap.comdrugbank.com Once the enzyme incorporates tenofovir diphosphate into the nascent viral DNA strand, the second part of the mechanism occurs. nih.gov Because TFV-DP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, it prevents further elongation of the DNA chain. patsnap.compatsnap.com This act of "chain termination" effectively halts the viral replication process. patsnap.comdrugbank.com
A significant aspect of tenofovir diphosphate's pharmacodynamic profile is its high selectivity for viral reverse transcriptase over human DNA polymerases. patsnap.com This selectivity minimizes the impact on the host's cellular functions, contributing to its therapeutic index. patsnap.comnih.gov While it is a weak inhibitor of human DNA polymerases α, δ, and ε, its affinity for viral RT is substantially higher. patsnap.comnih.gov
Research findings have established a direct correlation between intracellular TFV-DP concentrations and antiviral efficacy. nih.gov The intracellular levels of TFV-DP are considered a key determinant for translating in vitro activity to in vivo viral inhibition. nih.gov
Interactive Data Table: Intracellular Pharmacokinetic Parameters of Tenofovir Diphosphate (TFV-DP)
Interactive Data Table: Comparative Inhibition Constants
Pre Clinical Pharmacokinetics and Metabolism Studies of Tenofovir Isopropyl Carbamate Prodrugs
In Vitro Stability and Conversion in Biological Matrices (e.g., Plasma, Liver Microsomes, Intestinal Extracts)
The stability of tenofovir (B777) prodrugs in biological matrices is a critical determinant of their ability to deliver the active parent drug, tenofovir, to target cells. Prodrugs like tenofovir disoproxil fumarate (B1241708) (TDF), which utilizes isopropyloxycarbonyloxymethyl (POC) esters, are designed to be hydrolyzed by esterases. However, the widespread presence of these enzymes in plasma and the liver can lead to premature cleavage of the prodrug before it reaches target cells. This premature conversion can affect the drug's efficacy and contribute to systemic side effects.
Newer tenofovir prodrugs have been developed to enhance plasma stability. For instance, tenofovir alafenamide (TAF) is significantly more stable in plasma due to its reliance on intracellular enzymes like cathepsin A for activation. This results in lower systemic exposure to tenofovir and more targeted delivery to cells. Studies comparing various tenofovir prodrugs have highlighted the importance of stability in intestinal and hepatic environments, as this dictates the amount of intact prodrug available for absorption and circulation.
In Vitro Cell Permeability and Intracellular Accumulation (e.g., Caco-2, HepG2.2.15 cells, PBMCs)
The permeability of tenofovir prodrugs across cell membranes is essential for their therapeutic effect. Tenofovir itself has low permeability due to its hydrophilic nature. Prodrug strategies aim to increase lipophilicity to enhance passive diffusion across cell membranes.
Studies using Caco-2 cell monolayers, a model for the intestinal epithelium, have shown that tenofovir has low permeability, consistent with paracellular diffusion. In contrast, lipophilic prodrugs of tenofovir exhibit significantly higher permeability. For example, TDF demonstrates greater transport across Caco-2 monolayers compared to tenofovir. This enhanced permeability is crucial for oral absorption.
Once inside the cell, the prodrug is metabolized to tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate (B83284) (TFV-DP). The intracellular concentration of TFV-DP is a key indicator of antiviral activity. Research has shown that more stable prodrugs can lead to higher intracellular levels of TFV-DP in peripheral blood mononuclear cells (PBMCs) and other target cells. For example, TAF achieves higher TFV-DP concentrations in PBMCs compared to TDF, which correlates with its improved antiviral potency at lower doses.
Animal Model Pharmacokinetics
Preclinical studies in various animal models are essential for characterizing the absorption and bioavailability of tenofovir prodrugs. These studies have demonstrated that ester prodrugs of tenofovir significantly improve its oral bioavailability compared to the parent drug.
In rats, the oral bioavailability of tenofovir from different prodrugs can vary, with newer formulations showing improved absorption. nih.gov For example, tenofovir amibufenamide (TMF) has been shown to have higher bioavailability in rats compared to TDF and TAF. nih.gov Similarly, in mice and beagle dogs, different tenofovir ester prodrugs exhibit distinct pharmacokinetic profiles, with some maintaining higher plasma concentrations of the intact prodrug, indicating more effective delivery. nih.gov
In sheep, studies with intravaginal rings delivering TDF have shown that the prodrug leads to significantly higher tissue concentrations of tenofovir compared to the administration of tenofovir itself, highlighting the enhanced absorption characteristics of the prodrug form. researchgate.net
Table 1: Bioavailability of Tenofovir from Different Prodrugs in Animal Models
| Prodrug | Animal Model | Bioavailability (%) |
|---|---|---|
| TMF | SD Rats | 46.70 ± 5.59 |
| TAF | SD Rats | 28.60 ± 4.65 |
| TDF | SD Rats | 17.21 ± 2.09 |
| TMF | C57BL/6 Mice | 47.26 (total) |
| TAF | C57BL/6 Mice | 22.59 (total) |
| TDF | C57BL/6 Mice | 13.55 (total) |
| TMF | Beagle Dogs | 53.49 ± 11.34 |
Data is illustrative and compiled from studies on various tenofovir ester prodrugs. nih.gov
The distribution of tenofovir into various tissues is crucial for its effectiveness, particularly in viral reservoirs. Studies in mice have shown that after administration of tenofovir, the highest concentrations are found in the digestive tract, liver, and kidneys. researchgate.netnih.gov The lymphatic system also shows significant exposure. researchgate.netnih.gov Conversely, penetration into the brain is typically low. researchgate.netnih.govscispace.com
A tissue penetration factor (TPF), which is the ratio of tissue concentration to plasma concentration, is often used to quantify tissue distribution. For tenofovir, TPF values in mice have been shown to be high in the digestive tract, liver, and kidneys, indicating wide distribution to these organs. researchgate.netnih.govscispace.com
Different tenofovir prodrugs can lead to different tissue distribution profiles. Prodrugs designed for greater stability and intracellular activation can result in higher concentrations of the active metabolite, TFV-DP, in target lymphoid tissues.
Table 2: Tissue Distribution of Tenofovir in Mice
| Tissue | Key Finding |
|---|---|
| Digestive Tract | Highest concentrations observed. researchgate.netnih.gov |
| Liver | High concentrations and wide diffusion. researchgate.netnih.gov |
| Kidneys | High concentrations and wide diffusion. researchgate.netnih.gov |
| Lymphatic System | Significant exposure. researchgate.netnih.gov |
The metabolic pathway of tenofovir prodrugs involves the cleavage of the promoiety to release tenofovir, followed by intracellular phosphorylation to the active diphosphate form. The initial hydrolysis of ester-based prodrugs like TDF is mediated by esterases found in the intestine, liver, and blood. nih.gov This process can lead to the formation of intermediate metabolites, such as a monoester of tenofovir, before complete conversion to the parent drug. nih.gov
In contrast, other prodrugs like TAF are primarily metabolized intracellularly by enzymes such as cathepsin A. nih.gov This targeted intracellular activation is designed to minimize systemic exposure to tenofovir and reduce potential side effects. nih.gov Some prodrugs may also be susceptible to metabolism by cytochrome P450 (CYP450) enzymes, although this is not the primary pathway for many tenofovir prodrugs. nih.gov
Metabolite profiling studies in animal models help to identify the key metabolites and understand the biotransformation pathways, which is crucial for evaluating the efficacy and safety of the prodrug.
Information regarding the specific excretion pathways of Tenofovir Isopropyl Carbamate (B1207046) in animal models is not detailed in the available literature. However, the excretion of the active moiety, tenofovir, is well-characterized. Tenofovir is primarily eliminated from the body through the kidneys via a combination of glomerular filtration and active tubular secretion. Studies in various animal models have consistently shown that a significant portion of administered tenofovir is excreted unchanged in the urine. The renal clearance of tenofovir is a key parameter in its pharmacokinetic profile and can be influenced by factors affecting renal function.
In Vitro and in Vivo Antiviral Activity in Non Clinical Models
Antiviral Efficacy in Cell Culture Systems (e.g., HIV-1, HBV-positive cell lines)
There is no publicly available data from in vitro studies in HIV-1 or HBV-positive cell lines to characterize the antiviral efficacy of Tenofovir (B777) Isopropyl Carbamate (B1207046).
Concentration-Dependent Inhibition Studies (EC50 determination)
No published studies have determined the 50% effective concentration (EC50) of Tenofovir Isopropyl Carbamate against HIV-1 or HBV in cell culture systems.
Comparative Efficacy with Parent Tenofovir and Other Prodrugs
A direct comparison of the in vitro antiviral efficacy of this compound with the parent drug tenofovir, or its established prodrugs like Tenofovir Disoproxil Fumarate (B1241708) and Tenofovir Alafenamide, has not been reported in the scientific literature.
Antiviral Activity in Animal Models of Viral Infection (e.g., Woodchuck Hepatitis Virus Model, HIV-1 Transgenic Mouse Model)
There is a lack of available data on the in vivo antiviral activity of this compound in established animal models for HBV and HIV-1.
Reduction of Viral Load in Animal Models
No studies have been published that assess the ability of this compound to reduce viral load in animal models of chronic hepatitis B, such as the woodchuck hepatitis virus (WHV) model, or in HIV-1 transgenic mouse models.
Impact on Host Biochemical Metabolism in Pre-clinical Models
Information regarding the specific impact of this compound on host biochemical metabolism in preclinical models is not available.
Ex Vivo Pharmacodynamic-Pharmacokinetic Profiling in Tissue Explants (e.g., Foreskin Tissue)
There are no published ex vivo studies that have profiled the pharmacodynamic and pharmacokinetic properties of this compound in human tissue explants, such as foreskin tissue, to evaluate its potential to inhibit viral replication at a tissue level.
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for separating Tenofovir (B777) Isopropyl Carbamate (B1207046) from its potential impurities, metabolites, and other related substances.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Tenofovir and its derivatives. Reversed-phase HPLC (RP-HPLC) is the most common modality, offering robust and reliable separation.
Key features of typical RP-HPLC methods include:
Stationary Phase: C18 columns (e.g., Hyper ODS2 C18, Kromasil C18) are frequently employed due to their hydrophobicity, which allows for effective separation of moderately polar compounds like Tenofovir derivatives. core.ac.uknih.gov
Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (like methanol or acetonitrile) is standard. core.ac.uknih.govnih.gov The pH of the buffer and the gradient or isocratic elution profile are optimized to achieve the best separation. For example, one method for Tenofovir utilized a mobile phase of methanol and phosphate buffer (90:10 v/v). core.ac.uk
Detection: UV detection is commonly set at approximately 260 nm, which is the wavelength of maximum absorbance for the purine (B94841) chromophore in the Tenofovir structure. core.ac.uknih.gov
These methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, and specificity. core.ac.uk Linearity for Tenofovir analysis has been demonstrated in ranges like 20-110 µg/mL. core.ac.uk
| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| Hyper ODS2 C18 | Methanol and Phosphate buffer (90:10) | 1.2 mL/min | UV at 260 nm | core.ac.uk |
| Kromasil C18 (150 × 4.6 mm, 5 µm) | Methanol and 10 mM phosphate buffer pH 5.0 (70:30 v/v) | 1.0 mL/min | UV | nih.gov |
| Kromasil Eternity (150 mm × 2.1 mm, 2.5 μm) | Gradient of 10mM Ammonium acetate and Acetonitrile | 0.3 mL/min | UV at 260 nm | nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are achieved by using columns with smaller particle sizes (typically under 2 µm). A UHPLC-MS/MS method for the simultaneous determination of Tenofovir Alafenamide (a Tenofovir prodrug) and its metabolite Tenofovir was developed using a Waters Acquity HSS T3 column (100 x 2.1 mm, 1.8 µm), demonstrating the high efficiency of this technique. nih.gov This approach is directly applicable to the analysis of Tenofovir Isopropyl Carbamate, especially for resolving complex mixtures or for high-throughput screening.
Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of this compound.
LC-MS and LC-MS/MS for Metabolite and Impurity Identification
When coupled with liquid chromatography, mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provide unparalleled specificity and sensitivity. These techniques are the gold standard for identifying metabolites and process-related impurities. mdpi.com
In the context of Tenofovir, LC-MS has been used to identify and characterize various related substances and degradation products. nih.govnih.gov For example, a study on the process development of TDF successfully synthesized and characterized several impurities, including a related compound, Tenofovir disoproxil carbamate. The characterization involved recording mass spectra on an LC-MS API-2000 system.
For quantitative analysis, LC-MS/MS operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This highly selective process allows for accurate quantification even at very low concentrations in complex matrices. For Tenofovir, the transition of m/z 288.054 → 176.0 is often monitored. mdpi.com A similar targeted approach would be developed for this compound.
Spectroscopic Characterization (e.g., IR, NMR) for Structural Elucidation of Related Compounds
The definitive structural confirmation of this compound and any related compounds or impurities requires spectroscopic analysis.
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D NMR (like COSY, HSQC, HMBC) experiments are powerful tools for elucidating the precise molecular structure. They provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment of the compound's constitution and stereochemistry. NMR has been instrumental in confirming the structures of TDF degradation products and related substances. nih.govnih.govnih.gov
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, IR spectroscopy would confirm the presence of key structural features such as N-H (amine), C=O (carbamate and purine ring), P=O (phosphonate), and C-O bonds. This technique was used in conjunction with NMR and MS to confirm the structures of TDF thermal degradants. nih.gov
Methods for Quantifying this compound and its Metabolites in Biological Matrices
The quantification of this compound and its active metabolites in biological matrices such as plasma, whole blood, or tissue is critical for pharmacokinetic studies. LC-MS/MS is the preferred method for this purpose due to its high sensitivity and selectivity. mdpi.com
The development of such a bioanalytical method involves several key steps:
Sample Preparation: This is a crucial step to remove interfering substances (like proteins and lipids) from the biological matrix. Common techniques include protein precipitation (PPT) with an organic solvent like acetonitrile or methanol, and solid-phase extraction (SPE). nih.govnih.gov
Chromatographic Separation: A robust LC method, often using UHPLC for speed and resolution, is developed to separate the analyte from endogenous matrix components. nih.gov
Mass Spectrometric Detection: Detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode, with MRM for quantification. nih.gov
Method Validation: The method must be fully validated to ensure its reliability. Validation parameters include accuracy, precision, linearity, selectivity, stability, and the lower limit of quantification (LLOQ). mdpi.com
Validated methods for Tenofovir have achieved LLOQs as low as 0.25 ng/mL in whole blood, demonstrating the high sensitivity attainable with modern LC-MS/MS instrumentation. mdpi.com
| Analyte(s) | Matrix | Technique | Linearity Range | LLOQ | Reference |
|---|---|---|---|---|---|
| Tenofovir (TFV) | Whole Blood | micro-LC-MS/MS | - | 0.25 ng/mL | mdpi.com |
| Tenofovir Alafenamide (TAF) & TFV | Human Plasma | UHPLC-MS/MS | TAF: 4.00-400 ng/mL TFV: 0.400-40.0 ng/mL | TAF: 4.00 ng/mL TFV: 0.400 ng/mL | nih.gov |
| Tenofovir (TNF) | Mouse Plasma & Tissues | LC-MS/MS | 10-4000 ng/mL | 10 ng/mL | nih.gov |
Formulation Science and Drug Delivery Systems Pre Clinical
Strategies to Enhance Oral Bioavailability of Tenofovir (B777) Prodrugs
A significant challenge with tenofovir is its poor oral bioavailability due to its hydrophilic nature dovepress.com. Prodrug strategies are a primary means to overcome this limitation. However, even with prodrugs like TDF, bioavailability can be limited by intestinal degradation and efflux transport nih.govnih.gov.
Inhibition of Intestinal Degradation and Efflux Transport
The intestinal environment contains numerous enzymes, such as esterases, that can prematurely hydrolyze ester-based prodrugs like TDF back to the parent tenofovir, which is poorly absorbed nih.gov. Additionally, efflux transporters, like P-glycoprotein (P-gp), can actively pump the prodrug out of intestinal cells, further reducing absorption researchgate.net.
Research has focused on co-administering tenofovir prodrugs with inhibitors of these enzymes and transporters. Studies have shown that certain excipients and other compounds can inhibit carboxylesterases, protecting the prodrug from degradation nih.gov. Similarly, P-gp inhibitors have been demonstrated to reduce the efflux of TDF in preclinical models, leading to increased intracellular concentrations and enhanced transport across intestinal cell monolayers researchgate.net. The combination of esterase and efflux inhibitors has been shown to have a synergistic effect, significantly increasing the oral bioavailability of TDF in rat models nih.gov.
Excipient-Based Approaches for Improved Absorption
The choice of excipients in a formulation can significantly impact the absorption of a drug. For tenofovir prodrugs, excipients that can inhibit metabolic enzymes or efflux pumps are of particular interest. Generally recognized-as-safe (GRAS) excipients, such as certain parabens and vitamin E derivatives, have been investigated for their ability to enhance the bioavailability of TDF nih.govnih.gov. These excipients can protect the prodrug from enzymatic degradation and inhibit efflux transporters, leading to improved absorption.
Below is a table summarizing the impact of different excipients on the transport of TDF across Caco-2 cell monolayers, a model of the intestinal barrier.
| Excipient/Inhibitor Combination | Fold Increase in TDF Transport | Reference |
| Propylparaben and D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) | 22.8 | nih.gov |
| EM1 and GF120918 (non-GRAS) | 38.7 | nih.gov |
Novel Drug Delivery Systems for Tenofovir Prodrugs (e.g., Nanoparticles, Intravaginal Rings)
Novel drug delivery systems are being explored to provide sustained release, improve targeting, and enhance the efficacy of tenofovir prodrugs.
Nanoparticles have emerged as a promising approach to improve the oral bioavailability and provide long-acting formulations of tenofovir prodrugs nih.govresearchgate.net. Encapsulating the prodrug within nanoparticles can protect it from degradation in the gastrointestinal tract and facilitate its uptake into intestinal cells nih.gov. Studies have investigated the use of polymers like poly(lactic-co-glycolic acid) (PLGA) to formulate TDF nanoparticles nih.gov. These nanoparticle formulations have shown the potential for controlled release of the drug rjptonline.org.
Intravaginal rings (IVRs) are another innovative drug delivery system being developed for the sustained, localized delivery of tenofovir prodrugs for pre-exposure prophylaxis (PrEP) against HIV nih.govnatap.org. IVRs can release the drug over an extended period, which may improve adherence compared to daily oral or topical regimens nih.gov.
In Vitro Release and Permeation Studies
In vitro studies are crucial for characterizing the performance of novel drug delivery systems. For nanoparticles, these studies typically involve measuring the drug release profile over time in simulated physiological fluids rjptonline.org. The goal is often to achieve a sustained-release profile, which can be modulated by factors such as the type of polymer and the drug-to-polymer ratio rjptonline.org.
For intravaginal rings, in vitro release studies are conducted to ensure a consistent and predictable release rate of the tenofovir prodrug nih.gov. These studies help in optimizing the design of the IVR to achieve the desired drug delivery kinetics. Permeation studies using cell lines like Caco-2 are also employed to assess the ability of the released drug to cross biological barriers dovepress.com.
Animal Model Evaluation of Drug Delivery Systems
Preclinical evaluation in animal models is a critical step in the development of new drug delivery systems. For orally administered nanoparticles containing tenofovir prodrugs, pharmacokinetic studies in animals, such as rats, are performed to determine the bioavailability of the encapsulated drug compared to a standard formulation nih.govfrontiersin.org.
For intravaginal rings, animal models, particularly non-human primates like macaques, are used to evaluate the pharmacokinetics, safety, and efficacy of the delivery system natap.orgthebodypro.com. Studies have shown that TDF-releasing IVRs can provide sustained drug levels in vaginal tissues and fluids and have demonstrated high efficacy in protecting macaques from vaginal HIV transmission natap.orgnih.gov.
Pre-formulation Studies of Tenofovir Prodrugs
Pre-formulation studies are the foundational phase in the development of a dosage form. These studies involve characterizing the physicochemical properties of the drug substance to guide the formulation design ijnrd.orgjddtonline.info. Key pre-formulation parameters for a tenofovir prodrug would include:
Solubility: Determining the solubility of the compound in various solvents and pH conditions is essential for developing both oral and parenteral formulations dovepress.comijnrd.org.
Stability: The chemical stability of the prodrug is assessed under different conditions of temperature, humidity, and light to identify potential degradation pathways and to determine appropriate storage conditions nih.gov.
Physical Properties: Characterization of physical properties such as particle size, crystal form (polymorphism), and flow properties is critical for the development of solid oral dosage forms like tablets and capsules ijnrd.org.
The table below lists some of the important pre-formulation parameters for Tenofovir Disoproxil Fumarate (B1241708).
| Parameter | Value/Observation | Reference |
| Appearance | White crystalline powder | ijnrd.org |
| Solubility | Slightly soluble in water, soluble in methanol | ijnrd.org |
| Melting Point | 279 °C | ijnrd.org |
| Bulk Density | 0.332 g/cm³ | ijnrd.org |
| Tapped Density | 0.395 g/cm³ | ijnrd.org |
Molecular Mechanisms of Antiviral Resistance to Tenofovir
Viral Reverse Transcriptase Mutations Leading to Reduced Susceptibility
The development of resistance to tenofovir (B777) is predominantly associated with specific mutations in the HIV-1 reverse transcriptase enzyme. These mutations alter the enzyme's structure and function, leading to a decreased susceptibility to the drug.
The most well-characterized mutation conferring resistance to tenofovir is the K65R substitution, where lysine (B10760008) (K) at position 65 is replaced by arginine (R). nih.govmedscape.comnih.gov This mutation reduces the rate of incorporation of tenofovir diphosphate (B83284) into the growing viral DNA chain. nih.gov The K65R mutation confers a three- to fourfold reduced susceptibility to tenofovir. nih.gov While K65R is a primary pathway to tenofovir resistance, its prevalence has been influenced by the specific combination of antiretroviral drugs used in therapy. oup.com
Other mutations and patterns of mutations can also contribute to tenofovir resistance. Thymidine analogue-associated mutations (TAMs), which are selected for by drugs like zidovudine (B1683550) and stavudine, can also reduce susceptibility to tenofovir, particularly when multiple TAMs are present. nih.govnatap.org Key TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. medscape.comnatap.org The accumulation of these mutations can lead to cross-resistance to various nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), including tenofovir. medscape.com For instance, a virus with the triple mutations M41L, L210W, and T215Y can exhibit high-level resistance to tenofovir. nih.gov
Insertions in the reverse transcriptase enzyme, such as a two-amino-acid insertion between codons 69 and 70 (T69 insertion), often in combination with TAMs, can confer high-level resistance to all approved NRTIs, including tenofovir. nih.govasm.org The mechanism for this broad resistance involves both decreased incorporation and increased excision of the drug from the terminated DNA chain. nih.govasm.org
The M184V mutation, which confers high-level resistance to lamivudine (B182088) and emtricitabine, can paradoxically increase the susceptibility of HIV-1 to tenofovir. nih.gov However, when K65R and M184V are both present, the resistance to tenofovir conferred by K65R is reduced. researchgate.net
| Mutation/Pattern | Effect on Tenofovir Susceptibility | Primary Mechanism | Reference |
|---|---|---|---|
| K65R | Reduced (3-4 fold) | Decreased incorporation of TFV-DP | nih.govmedscape.comnih.gov |
| Thymidine Analogue-Associated Mutations (TAMs) | Reduced (level depends on number and type of mutations) | Enhanced excision of TFV-DP | medscape.comnih.govnatap.org |
| T69 Insertion Complex | High-level resistance | Decreased incorporation and enhanced excision of TFV-DP | nih.govasm.org |
| M184V | Increased susceptibility | Alters RT conformation, favoring tenofovir binding/incorporation | nih.gov |
Pyrophosphorolytic Removal as a Resistance Mechanism
A key mechanism of resistance to NRTIs, including tenofovir, is the pyrophosphorolytic removal of the chain-terminating drug from the 3' end of the viral DNA. nih.gov This process is essentially the reverse of the polymerization reaction, where the reverse transcriptase enzyme utilizes a pyrophosphate donor, typically cellular ATP, to excise the incorporated nucleotide analogue monophosphate. nih.govnih.gov This excision restores the 3'-hydroxyl group of the primer, allowing DNA synthesis to resume. nih.gov
While pyrophosphorolysis is a significant resistance mechanism for some NRTIs like zidovudine, tenofovir has been shown to be less susceptible to this removal process. nih.govresearchgate.net The phosphonate (B1237965) group in tenofovir's structure makes it more resilient to excision compared to the phosphate (B84403) group in traditional nucleoside analogues. nih.gov However, certain mutations in the reverse transcriptase, particularly TAMs and the T69 insertion complex, can enhance the efficiency of tenofovir excision. nih.govasm.org For instance, RT with the T69 insertion mutation demonstrates significant ATP-mediated excision of tenofovir. nih.gov
| Drug | Susceptibility to Pyrophosphorolytic Removal | Factors Enhancing Removal | Reference |
|---|---|---|---|
| Tenofovir | Less susceptible compared to some other NRTIs | TAMs, T69 insertion mutations | nih.govnih.govasm.orgnih.gov |
| Zidovudine | More susceptible | TAMs | nih.gov |
Impact of Sequence Context on Resistance Development
The efficiency of tenofovir excision by the reverse transcriptase is not uniform across the viral genome and can be influenced by the local DNA sequence context. nih.gov Research has shown that the sequence of the primer-template duplex can affect the rate of pyrophosphorolytic removal of tenofovir. nih.gov
Specifically, studies comparing two biologically important sequences from the HIV-1 genome, the Primer Binding Site (PBS) and the Polypurine Tract (PPT), have revealed differences in tenofovir excision. nih.gov The HIV-1 reverse transcriptase excises tenofovir more efficiently from the PPT region than from the PBS sequence. nih.gov This suggests that the structural conformation of the RT-DNA complex, which is influenced by the underlying nucleotide sequence, plays a role in the accessibility of the incorporated tenofovir to the pyrophosphate donor and the catalytic residues of the enzyme involved in the excision reaction. nih.gov These findings highlight the importance of considering the sequence context when evaluating the resistance profiles of antiretroviral drugs. nih.gov
Strategies to Overcome Resistance in Pre-clinical Models
Overcoming tenofovir resistance is a critical goal in the development of new antiretroviral therapies. Several strategies are being explored in pre-clinical models to combat the effects of resistance mutations.
One promising approach is the use of combination therapy, particularly the co-administration of tenofovir with a non-nucleoside reverse transcriptase inhibitor (NNRTI) such as efavirenz. nih.gov NNRTIs bind to a different site on the reverse transcriptase and can allosterically inhibit the pyrophosphorolytic removal of tenofovir. nih.gov The binding of an NNRTI can induce conformational changes in the RT that hinder the excision reaction, thereby restoring the chain-terminating effect of tenofovir. nih.gov
The development of novel antiretroviral agents with different resistance profiles is another key strategy. frontiersin.org This includes designing drugs that are less susceptible to the known resistance mechanisms or that target different viral proteins or stages of the viral life cycle. frontiersin.orgnih.gov For example, new nucleoside reverse transcriptase translocation inhibitors are in development. frontiersin.org
Furthermore, research into more potent prodrugs of tenofovir, such as tenofovir alafenamide (TAF), has shown promise. researchgate.net While TAF and tenofovir disoproxil fumarate (B1241708) (TDF) share the same resistance profile, the higher intracellular concentrations of the active metabolite achieved with TAF may allow it to retain activity against some TDF-resistant viral strains. researchgate.netresearchgate.net
Finally, a deeper understanding of the molecular interactions between the reverse transcriptase, the DNA, and the antiviral drug can inform the rational design of new inhibitors that are less affected by resistance mutations. drugtargetreview.com For instance, modifications to the chemical structure of nucleoside analogues could be made to strengthen their interaction with the enzyme's active site and make them more difficult to excise. drugtargetreview.com
Conclusion and Future Research Directions
Summary of Key Academic Findings on Tenofovir (B777) Isopropyl Carbamate-Related Research
Academic research has primarily identified Tenofovir Isopropyl Carbamate (B1207046) and related structures as process-related impurities formed during the manufacturing of Tenofovir Disoproxil Fumarate (B1241708) (TDF). The presence of these impurities, even in small amounts, is significant for the quality control of the final active pharmaceutical ingredient (API). According to the International Council for Harmonisation (ICH) guidelines, impurities in new drug products above a 0.1% threshold must be identified and quantified due to their potential to affect the efficacy and safety of the medication derpharmachemica.com.
Key research in this area has focused on the synthesis and characterization of these impurities to be used as reference standards in quality control processes. One study details the synthesis of "Tenofovir disoproxil carbamate" by treating the Tenofovir Disoproxil API with isopropyl chloroformate under basic conditions derpharmachemica.com. This work underscores the importance of understanding the reaction pathways that lead to such impurities. Process optimization studies for TDF manufacturing have also noted the consistent observation of isopropylcarbamate impurities, necessitating the development of robust analytical methods to monitor and control their levels acs.org.
The characterization of these compounds is crucial for developing analytical methods capable of separating them from the main TDF compound and other related substances. The research provides a basis for ensuring the purity and consistency of TDF, a widely used antiretroviral agent derpharmachemica.com.
Table 1: Summary of Research Findings on Tenofovir-Related Impurities
| Impurity Name | Chemical Name | Context of Research | Significance |
|---|---|---|---|
| Tenofovir Disoproxil Carbamate | O, O-Bis (isopropoxycarbonyloxymethyl){(R)-1-[(6-isopropoxycarbonyl amino)- 9H-purin-9yl] propan-2-yloxy]}methylphosphonate | Synthesized as a process-related impurity of Tenofovir Disoproxil Fumarate (TDF) derpharmachemica.com. | Used as a reference standard for quality control in TDF manufacturing to ensure product purity derpharmachemica.com. |
| Mono-POC Isopropyl Tenofovir | Not explicitly defined in the search results. POC refers to the isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl group. | Mentioned as a synthesized and characterized impurity of TDF derpharmachemica.com. | Serves as a standard for impurity profiling in TDF production derpharmachemica.com. |
| Isopropylcarbamate Impurities (General) | A class of impurities observed in the TDF manufacturing process acs.org. | Their presence necessitated the development of advanced process analytical technology to optimize the TDF synthesis and isolation stages acs.org. | Highlights the need for process control to minimize impurity formation and ensure the final product's stability and quality acs.org. |
Unexplored Areas in Prodrug Design and Optimization of Tenofovir Derivatives
The evolution from Tenofovir Disoproxil Fumarate (TDF) to Tenofovir Alafenamide (TAF) exemplifies the core principles of modern prodrug design: enhancing efficacy while minimizing off-target effects. TAF was developed to be more stable in plasma and more efficiently converted to the active tenofovir diphosphate (B83284) within target cells, such as peripheral blood mononuclear cells (PBMCs) and lymphoreticular tissues nih.govresearchgate.net. This targeted delivery allows for a much lower dose, reducing systemic plasma levels of tenofovir and thereby lowering the risk of renal and bone toxicity associated with TDF researchgate.netnih.govnih.gov.
Despite these advancements, several areas in the design and optimization of tenofovir derivatives remain ripe for exploration:
Novel Promoieties: Research can move beyond the current ester- and amido-based promoieties. The goal is to identify new chemical groups that can further enhance cell-specific targeting, potentially by exploiting unique transporter proteins or enzymatic activities present only in target cells (e.g., HIV-infected lymphocytes or hepatitis B-infected hepatocytes). This could lead to even lower effective doses and further improved safety profiles.
Targeting Viral Reservoirs: A significant challenge in HIV treatment is the persistence of viral reservoirs. Future prodrug design could focus on moieties that facilitate the penetration and accumulation of tenofovir in anatomical sites where the virus lies dormant, such as the central nervous system or lymphoid tissues. The development of GS-7340 (an early name for TAF) showed a preferential distribution to lymphatic tissues, a principle that could be further refined nih.gov.
Modulation of Intracellular Metabolism: The conversion of the prodrug to the active tenofovir diphosphate involves intracellular enzymes. Future designs could create prodrugs that are substrates for highly specific or overexpressed enzymes within target cells, leading to more rapid and efficient activation. Understanding the precise balance between plasma stability and the rate of intracellular hydrolysis is key to maximizing the concentration of the active metabolite where it is needed nih.govnih.gov.
Combination Prodrugs: An unexplored concept is the creation of a single prodrug molecule that, upon metabolism, releases tenofovir and another distinct antiviral agent. This could simplify combination therapy regimens, potentially improve adherence, and ensure synergistic drug delivery to the site of viral replication.
Methodological Advancements for Future Investigations
Future progress in developing and understanding tenofovir derivatives like Tenofovir Isopropyl Carbamate will depend on leveraging and refining advanced analytical and synthetic methodologies.
Advanced Analytical Techniques: The quality control of tenofovir prodrugs relies on sophisticated analytical methods. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating and quantifying the API from structurally similar impurities biotech-asia.orgresearchgate.net. Future advancements will likely involve the development of methods with even higher sensitivity and resolution, such as two-dimensional LC or advanced mass spectrometry techniques, to detect and characterize impurities at parts-per-billion levels. Chiral chromatography methods are also critical, as the antiviral activity of tenofovir is stereospecific to the (R)-enantiomer, and these methods are vital for ensuring enantiomeric purity nih.govresearchgate.net.
Chemoenzymatic Synthesis: To minimize the formation of process-related impurities, novel synthetic routes are being explored. Chemoenzymatic strategies, which use enzymes as biocatalysts, offer high stereo- and regioselectivity that may not be achievable with traditional chemical methods nih.gov. Employing enzymes like lipases or alcohol dehydrogenases can lead to the synthesis of enantiomerically pure key intermediates for tenofovir prodrugs, potentially offering a cleaner and more efficient manufacturing process with a better impurity profile nih.gov.
In Vitro and Cellular Models: Evaluating the metabolic stability and intracellular activation of new prodrugs requires robust in vitro models. Future investigations will benefit from the use of more complex cellular models, such as 3D organoids or co-culture systems that more accurately mimic the in vivo environment. These models can provide more predictive data on how a prodrug is metabolized and whether it effectively delivers the active drug to the intended cellular compartment, as was done in the preclinical evaluation of TAF in MT-2 cell extracts and primary hepatocytes nih.govnih.gov.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Advanced computational modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of novel prodrug candidates. By integrating data from in vitro experiments, these models can help predict the intracellular pharmacokinetics of tenofovir diphosphate and optimize prodrug design before advancing to more extensive preclinical studies. This approach can accelerate the development pipeline by identifying the most promising candidates early on.
Q & A
Q. What are the key synthetic pathways for Tenofovir Isopropyl Carbamate, and how do reaction conditions influence purity?
this compound is synthesized via nucleophilic substitution reactions, typically involving chloromethyl isopropyl carbonate intermediates. A critical step is the controlled addition of pyridine to a cooled mixture of isopropanol and chloromethyl chloroformate under inert conditions to minimize side reactions . Purity optimization requires strict temperature control (−10°C to 0°C) and stoichiometric monitoring to avoid hydrolysis byproducts. Post-synthesis purification via recrystallization (using solvents like diethyl ether) ensures removal of unreacted starting materials .
Q. How does the prodrug design of this compound enhance bioavailability compared to Tenofovir?
The carbamate moiety acts as a lipophilic prodrug promoter, improving intestinal absorption. Unlike Tenofovir, which undergoes rapid hydrolysis by plasma esterases, the isopropyl carbamate group requires lysosomal carboxypeptidase Cathepsin A (CatA) for activation, delaying hydrolysis and prolonging systemic exposure. This targeted metabolism reduces renal toxicity by minimizing free Tenofovir in plasma .
Q. What analytical techniques are recommended for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for verifying phosphonate and carbamate linkages. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₁₇H₂₈N₅O₇P, 445.40732 g/mol). Chromatographic methods (HPLC with UV detection at 260 nm) assess purity, while X-ray crystallography resolves stereochemical ambiguities at the chiral centers .
Advanced Research Questions
Q. How do structural modifications in carbamate derivatives affect antiviral potency and cytotoxicity?
Structure-activity relationship (SAR) studies reveal that substituting the isopropyl group with bulkier alkyl chains (e.g., tert-butyl) reduces HIV-1 inhibition due to steric hindrance in binding to viral reverse transcriptase. Conversely, replacing the carbamate with an ether group (e.g., B#24 in azaBINOL analogs) retains antiviral activity but increases cytotoxicity (IC₅₀ values shift from 2.1 µM to >10 µM). Carbamate derivatives with rigid aromatic substituents show improved selectivity indices (>20) .
Q. What methodological challenges arise when reconciling contradictory data on carbamate stability in biological matrices?
Discrepancies in carbamate stability studies often stem from variations in assay conditions. For example, plasma esterase activity varies across species (human vs. murine), leading to conflicting hydrolysis rates. Researchers should standardize protocols using human hepatocyte lysates and validate stability via LC-MS/MS under physiological pH (7.4) and temperature (37°C). Contradictory in vitro/in vivo data may also reflect differences in cellular uptake kinetics .
Q. How can researchers design assays to differentiate this compound from its degradation products or synthetic impurities?
Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) coupled with tandem mass spectrometry (LC-MS/MS) identify major degradation pathways. Impurity profiling (e.g., chloromethyl isopropyl carbonate byproducts) requires orthogonal methods: ion-pair chromatography for polar impurities and gas chromatography (GC-MS) for volatile residues. Quantify impurities using relative response factors (RRFs) against reference standards .
Q. What in vitro models best predict the intracellular activation of this compound?
Primary human peripheral blood mononuclear cells (PBMCs) infected with HIV-1 pseudotyped viruses are optimal for assessing prodrug activation. Measure intracellular Tenofovir-diphosphate levels via radiometric assays or LC-MS. Compare activation efficiency in CatA-overexpressing vs. CatA-knockdown cell lines to confirm enzyme-specific hydrolysis .
Q. How do carbamate substituents influence mitochondrial toxicity in long-term antiviral therapy?
Mitochondrial toxicity assays (MTT or Alamar Blue) in renal proximal tubule cells (e.g., HK-2) show that isopropyl carbamate derivatives reduce mitochondrial DNA depletion compared to Tenofovir Disoproxil Fumarate (TDF). This is attributed to slower intracellular release of Tenofovir, minimizing oxidative stress. Dose-response studies (0.1–100 µM) over 14 days are critical for detecting latent cytotoxicity .
Methodological Frameworks for Research Design
Q. What PICOT criteria are relevant for clinical pharmacokinetic studies of this compound?
- P (Population): HIV-positive adults with impaired renal function.
- I (Intervention): Single-dose oral administration (25–300 mg).
- C (Comparison): Tenofovir Disoproxil Fumarate (300 mg).
- O (Outcome): Area under the curve (AUC) of plasma Tenofovir.
- T (Time): 24-hour pharmacokinetic profiling. This framework ensures clinically translatable data on renal safety and bioavailability .
Q. How can researchers apply the FINER criteria to optimize preclinical studies on carbamate analogs?
- Feasible: Use automated high-throughput screening (HTS) for antiviral activity.
- Interesting: Focus on analogs with dual HIV/HBV inhibition.
- Novel: Explore carbamate prodrugs targeting macrophage reservoirs.
- Ethical: Adhere to NIH guidelines for in vivo toxicity testing.
- Relevant: Prioritize compounds with >10-fold selectivity indices in primary cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
